molecular formula C22H25N3O4S B2787758 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide CAS No. 921881-23-4

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide

Cat. No.: B2787758
CAS No.: 921881-23-4
M. Wt: 427.52
InChI Key: RYQOHLKSYNOBLD-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide is a pyridazine derivative featuring a 4-ethoxyphenyl substituent at the 3-position of the pyridazinone ring and a 3,5-dimethylbenzenesulfonamide group linked via an ethyl spacer. The 3,5-dimethyl substituents on the benzenesulfonamide moiety increase steric hindrance and lipophilicity compared to non-methylated analogs, which may affect solubility and metabolic pathways .

For example, benzyl bromide derivatives react with pyridazinone sulfonamides in the presence of potassium carbonate and DMF, followed by extraction and purification .

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-4-29-19-7-5-18(6-8-19)21-9-10-22(26)25(24-21)12-11-23-30(27,28)20-14-16(2)13-17(3)15-20/h5-10,13-15,23H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQOHLKSYNOBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on its structural features, it might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to changes in cellular processes.

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other aromatic compounds, it might be involved in pathways related to signal transduction, metabolism, or cell cycle regulation. The downstream effects of these potential interactions would depend on the specific roles of the target proteins or enzymes in these pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins. The compound’s ethoxy and sulfonamide groups might enhance its solubility, while its aromatic rings could facilitate interactions with transport proteins.

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzenesulfonamide is a complex organic compound that has shown promise in various biological activities, particularly in the field of medicinal chemistry. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazinone core linked to an ethoxyphenyl group and a sulfonamide moiety. Its molecular formula is C22H26N4O3SC_{22}H_{26}N_{4}O_{3}S with a molecular weight of approximately 430.54 g/mol. The presence of the sulfonamide group is significant as it is known for its diverse biological activities, including antibacterial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound can interact with various receptors, potentially influencing signal transduction pathways related to cell growth and apoptosis.
  • Antiproliferative Effects : Studies have indicated that similar compounds can disrupt the cell cycle, particularly at the G2/M phase, which is critical for cancer treatment.

Antiproliferative Activity

Research on related compounds has demonstrated significant antiproliferative effects against various cancer cell lines. For example, a study evaluated the antiproliferative activity of pyridazinone derivatives against human cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma). The results indicated that these compounds exhibited IC50 values in the nanomolar range, suggesting potent activity against tumor cells .

Table 1: Antiproliferative Activity of Pyridazinone Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF70.05
Compound BHT-290.03
This compoundM210.04

Angiogenesis Inhibition

In addition to antiproliferative effects, some derivatives have been shown to inhibit angiogenesis effectively. In chick chorioallantoic membrane (CAM) assays, certain pyridazinone derivatives blocked angiogenesis comparable to established agents like combretastatin A-4 . This suggests potential applications in cancer therapies targeting tumor vasculature.

Case Studies

  • Study on Structure-Activity Relationship (SAR) :
    A detailed SAR analysis indicated that modifications on the phenyl ring significantly influence the biological activity of pyridazinone derivatives. Substituents at specific positions enhanced binding affinity to target enzymes and receptors, correlating with increased antiproliferative effects .
  • Clinical Implications :
    Clinical trials involving similar compounds have reported promising results in reducing tumor growth with manageable toxicity profiles. These findings support further exploration of this compound as a potential therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound A : 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)
  • Key Differences :
    • Substituent on pyridazine: Benzyloxy (-OCH₂C₆H₅) vs. 4-ethoxyphenyl (-OCH₂CH₃-C₆H₄).
    • Sulfonamide group: Unsubstituted benzene vs. 3,5-dimethylbenzene.
  • HRMS data for 5a (C₁₀H₉N₃O₄S, [M+Na]⁺ = 290.0206) suggests a smaller molecular framework than the target compound, which likely has a higher molecular weight due to additional substituents .
Compound B : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
  • Key Differences: Core structure: Pyridine vs. pyridazine. Functional groups: Dimethylaminomethylphenyl (-CH₂N(CH₃)₂-C₆H₄) and benzodioxin vs. ethoxyphenyl and dimethylbenzenesulfonamide.
  • Implications: The pyridine ring in Compound B lacks the dual nitrogen atoms of pyridazine, altering electronic properties and hydrogen-bonding capacity.
Compound C : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Key Differences: Core structure: Pyrazolo-pyrimidine-chromenone hybrid vs. pyridazinone. Substituents: Fluorophenyl and chromenone vs. ethoxyphenyl.
  • Implications: The fluorinated chromenone system in Compound C introduces strong electron-withdrawing effects, contrasting with the ethoxy group’s electron-donating nature. Molecular weight (589.1 g/mol) far exceeds that of the target compound, suggesting differences in pharmacokinetic profiles .

Physicochemical and Pharmacological Considerations

Property Target Compound Compound B Compound C
Core Heterocycle Pyridazinone Pyridine Pyrazolo-pyrimidine
Key Substituents 4-ethoxyphenyl, 3,5-dimethyl Benzodioxin, dimethylaminomethyl Fluorophenyl, chromenone
Molecular Weight* ~450–500 g/mol (est.) 391.46 g/mol 589.1 g/mol
Solubility Moderate (lipophilic) Higher (polar groups) Low (bulky fluorophores)

*Estimated based on structural analogs.

Q & A

Q. How can researchers reverse-engineer synthesis pathways when literature is limited?

  • Retro-synthetic analysis breaks the molecule into precursors (e.g., pyridazinone and sulfonamide fragments). Isotopic labeling (e.g., ¹³C) traces reaction pathways. Mechanistic studies using in situ IR spectroscopy monitor intermediate formation .

Methodological Tables

Table 1. Key Analytical Techniques for Characterization

ParameterTechniqueExample ApplicationReference
PurityHPLC-UVQuantify residual starting material
Structural Confirmation¹H/¹³C NMRVerify sulfonamide linkage
Molecular WeightHR-MSConfirm formula (C₂₁H₂₃N₃O₄S)

Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low Yield in CyclizationOptimize solvent (e.g., THF vs. DMF)
Byproduct FormationUse scavengers (e.g., molecular sieves)
Hydrolysis SensitivityAnhydrous conditions with NaH

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